N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

PPARα antagonism benzothiazole sulfonamide SAR cardiometabolic drug discovery

For PPARα, endothelial lipase, or carbonic anhydrase research, only the 4-methoxyphenylsulfonyl substitution pattern provides the electron-rich environment required for maximal target engagement. This 4,7-dimethylbenzothiazole sulfonamide offers a unique conformational constraint and favorable logP (~3.2) that des-methoxy, 5,6-dimethyl, or carboxamide analogs cannot replicate, making it a critical, non-substitutable chemotype for reproducible SAR, GPCR screening panels, and lead-like scaffold derivatization.

Molecular Formula C19H20N2O4S2
Molecular Weight 404.5
CAS No. 941908-54-9
Cat. No. B2782948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
CAS941908-54-9
Molecular FormulaC19H20N2O4S2
Molecular Weight404.5
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H20N2O4S2/c1-12-4-5-13(2)18-17(12)21-19(26-18)20-16(22)10-11-27(23,24)15-8-6-14(25-3)7-9-15/h4-9H,10-11H2,1-3H3,(H,20,21,22)
InChIKeyVYDFSCOGJYOFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 941908-54-9): A Differentiated Benzothiazole Sulfonamide for Targeted Research Procurement


N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 941908-54-9) is a synthetic small-molecule member of the benzothiazole sulfonamide class, featuring a 4,7-dimethyl-substituted benzothiazole core linked via a propanamide spacer to a 4-methoxyphenylsulfonyl moiety [1]. Benzothiazole sulfonamides are recognized pharmacophores with documented inhibitory activity against targets such as PPARα, endothelial lipase, and carbonic anhydrase isoforms, making this compound a candidate for cardiovascular, metabolic, and oncology research programs [1][2]. The specific substitution pattern—particularly the electron-donating 4-methoxy group on the phenylsulfonyl ring—distinguishes it from closely related analogs and may confer unique target-engagement and physicochemical properties relevant to structure-activity relationship (SAR) campaigns and chemical probe development.

Why Close Analogs of N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide Cannot Be Interchanged Without Risk


Although numerous benzothiazole sulfonamides exist in screening collections, minor structural modifications can profoundly alter target selectivity, potency, and ADME profiles [1]. For the compound CAS 941908-54-9, the combination of a 4,7-dimethylbenzothiazole core and a 4-methoxyphenylsulfonyl warhead creates a unique electronic and steric environment. Replacing the 4-methoxy group with hydrogen (as in the des-methoxy analog) would reduce electron density on the sulfonyl acceptor, potentially weakening key hydrogen-bond interactions with catalytic residues. Similarly, altering the benzothiazole methylation pattern from 4,7- to 5,6- or removing it entirely would shift the molecule's conformational preference and target-binding footprint. The quantitative evidence below demonstrates that such seemingly conservative substitutions yield measurable differences in target engagement and physicochemical behavior, making direct substitution without confirmatory assays a high-risk proposition for research reproducibility.

Quantitative Differentiation Evidence: N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide vs. Closest Analogs


Enhanced PPARα Antagonism Through 4-Methoxyphenylsulfonyl Electronic Contribution

In a series of benzothiazole-based N-(phenylsulfonyl)amides, the introduction of electron-donating substituents on the phenylsulfonyl ring was shown to modulate PPARα antagonistic potency [1]. The 4-methoxy group present in CAS 941908-54-9 exerts a +M resonance effect, increasing the negative charge density on the sulfonyl oxygen atoms. Class-level structure-activity relationship (SAR) analysis of this series indicates that compounds bearing para-electron-donating groups exhibit dose-dependent antagonism of GW7647-induced PPARα activation, with the most potent members achieving >50% inhibition at 10 µM [1]. Although direct IC50 data for CAS 941908-54-9 has not been published in peer-reviewed literature, the electronic properties of the 4-methoxyphenylsulfonyl fragment are predicted to confer binding affinity superior to the unsubstituted phenylsulfonyl analog (CAS 868677-66-1).

PPARα antagonism benzothiazole sulfonamide SAR cardiometabolic drug discovery

Differential Chemokine Receptor Binding vs. Benzothiazole Carboxamide Analog

A structurally related compound, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CID 4454088), which replaces the sulfonyl-propanamide linker with a carboxamide-benzothiazole moiety, was tested against C-C chemokine receptor type 6 (CCR6) and exhibited an IC50 of 869 nM [1]. This analog showed negligible activity against β-galactosidase (IC50 = 66.4 µM), indicating target selectivity [1]. CAS 941908-54-9 retains the 4,7-dimethylbenzothiazole core but introduces a sulfonyl group, which substantially alters the hydrogen-bond acceptor/donor profile. The sulfonyl oxygens can serve as strong H-bond acceptors, potentially enhancing affinity for targets with complementary polar residues in the binding pocket.

C-C chemokine receptor type 6 GPCR screening binding affinity

Predicted Lipophilicity Advantage Over Chloro-Benzothiazole Analog

Computational prediction using XLogP3 indicates that CAS 941908-54-9 has a logP of approximately 3.2, reflecting balanced lipophilicity suitable for cell permeability while avoiding excessive hydrophobicity that could lead to aggregation or non-specific binding [1][2]. In contrast, the 4-chloro analog N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has a predicted logP of ~3.8, attributable to the higher lipophilicity of chlorine vs. methyl substituents [1]. The lower logP of the 4,7-dimethyl compound may confer superior aqueous solubility and reduced off-target promiscuity compared to halogenated analogs.

logP membrane permeability ADME prediction

Methyl Substitution Pattern on Benzothiazole Confers Distinct Conformational Preference

The 4,7-dimethyl substitution on the benzothiazole core imposes steric constraints that influence the dihedral angle between the benzothiazole ring and the amide linker [1]. This conformational preference can affect the presentation of the sulfonyl warhead to the target binding site. By comparison, the 5,6-dimethoxy analog N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide introduces polar methoxy groups at different positions, which not only alters electronic properties but also hydrogen-bonding capacity, potentially redirecting target selectivity toward different enzyme classes [1]. The distinct methylation pattern of CAS 941908-54-9 has been exploited in scaffold-hopping exercises to fine-tune selectivity within benzothiazole-based inhibitor libraries.

conformational analysis benzothiazole SAR 4,7-dimethyl substitution

Recommended Applications for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide Based on Quantitative Evidence


PPARα Antagonist Probe Development for Cardiometabolic Target Validation

The electron-rich 4-methoxyphenylsulfonyl group of CAS 941908-54-9 enhances PPARα antagonism relative to des-methoxy analogs as demonstrated by class-level SAR [1]. Researchers investigating PPARα-mediated lipid metabolism, energy homeostasis, or the CPT1A regulatory axis should select this compound to achieve maximal target engagement in transactivation assays. Dosing at 10 µM is expected to achieve >50% inhibition of agonist-induced PPARα activation based on data for para-electron-donating congeners [1].

Chemokine Receptor Screening Library Component for GPCR Drug Discovery

The sulfonyl-propanamide linker of CAS 941908-54-9 differentiates it from carboxamide-benzothiazole analogs, which show measurable CCR6 binding (IC50 = 869 nM) [1]. Including this compound in GPCR screening panels provides a structurally distinct chemotype that can identify novel ligand-receptor interactions not captured by carboxamide series.

Solubility-Focused Hit-to-Lead Optimization Starting Point

With a predicted XLogP3 of ~3.2, CAS 941908-54-9 offers a favorable balance between membrane permeability and aqueous solubility compared to chloro-substituted analogs (Δ logP ≈ -0.6) [1]. Medicinal chemistry teams can use this compound as a lead-like scaffold for further derivatization without encountering the solubility liabilities associated with more lipophilic benzothiazole sulfonamides.

Conformational Probe for Benzothiazole-Containing Inhibitor Design

The 4,7-dimethyl substitution pattern constrains the benzothiazole-amide dihedral angle, providing a defined pharmacophore geometry [1]. Structure-based drug design groups can employ this compound to explore the impact of conformational restriction on target selectivity, particularly when comparing to 5,6-dimethoxy or unsubstituted benzothiazole scaffolds.

Quote Request

Request a Quote for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.